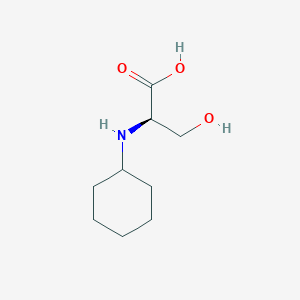
D-Serine, N-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Serine, N-cyclohexyl-: is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. D-serine acts as a co-agonist of the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the use of a protection-deprotection strategy, where the amino group is first protected, then the cyclohexyl group is introduced, and finally, the protecting group is removed .
Industrial Production Methods: the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the formation of impurities .
Analyse Des Réactions Chimiques
Types of Reactions: D-Serine, N-cyclohexyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Serine, N-cyclohexyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its role in neurotransmission and its potential therapeutic applications. It is particularly of interest in the study of neurodegenerative diseases and psychiatric disorders .
Medicine: In medicine, D-Serine, N-cyclohexyl- is being investigated for its potential use in treating conditions such as schizophrenia and depression. Its ability to modulate neurotransmitter receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative solutions in various applications .
Mécanisme D'action
D-Serine, N-cyclohexyl- exerts its effects by acting as a co-agonist of the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and neurotransmission, and its activation requires the binding of both glutamate and a co-agonist like D-serine . The compound modulates the receptor’s activity, influencing various neural processes and pathways .
Comparaison Avec Des Composés Similaires
D-Serine: The parent compound, which also acts as a co-agonist of the N-methyl-D-aspartate receptor.
L-Serine: The L-enantiomer of serine, which plays a more general role in protein synthesis and metabolism.
Uniqueness: D-Serine, N-cyclohexyl- is unique due to the presence of the cyclohexyl group, which may confer different chemical and biological properties compared to its parent compound and other analogs. This structural modification can influence its interactions with receptors and enzymes, potentially leading to novel applications and effects .
Propriétés
Numéro CAS |
915405-06-0 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2R)-2-(cyclohexylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H17NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h7-8,10-11H,1-6H2,(H,12,13)/t8-/m1/s1 |
Clé InChI |
KSKBNEPTTKVOSD-MRVPVSSYSA-N |
SMILES isomérique |
C1CCC(CC1)N[C@H](CO)C(=O)O |
SMILES canonique |
C1CCC(CC1)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
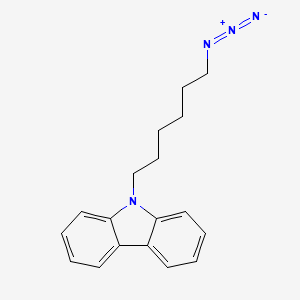
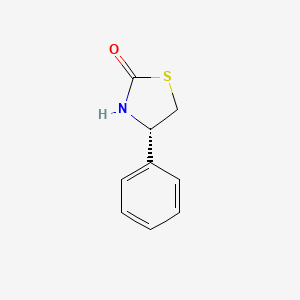

![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)

![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
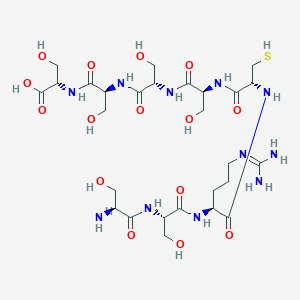
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
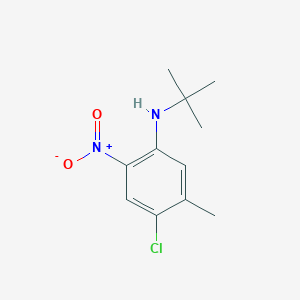
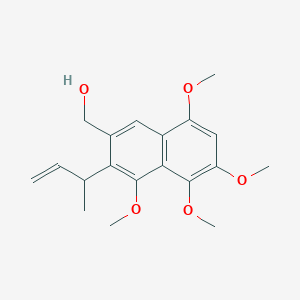
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
